molecular formula C10H17N3 B13638185 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole

Cat. No.: B13638185
M. Wt: 179.26 g/mol
InChI Key: UFCIBZMBMGFIJG-UHFFFAOYSA-N
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Description

2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a compound that features a pyrrolidine ring attached to an imidazole ring via an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the construction of the pyrrolidine ring followed by its attachment to the imidazole ring. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., NaIO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s structure allows it to engage in various interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and imidazole derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions and applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethyl-1-(pyrrolidin-2-ylmethyl)imidazole

InChI

InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3

InChI Key

UFCIBZMBMGFIJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC2CCCN2

Origin of Product

United States

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